molecular formula C11H19NO3 B8058828 TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE

TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE

Cat. No.: B8058828
M. Wt: 213.27 g/mol
InChI Key: PCAMLYJXPMVOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in organic chemistry due to their unique structural properties and reactivity. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE typically involves the reaction of azetidine derivatives with appropriate reagents. . The reaction conditions usually require low temperatures to control the reactivity and selectivity of the enolization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the process. The use of automated systems and reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized azetidine derivatives.

Scientific Research Applications

TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE involves its interaction with molecular targets and pathways within a biological system. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes. The exact mechanism depends on the structure of the compound and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 3-ACETYL-3-METHYLAZETIDINE-1-CARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique opportunities for chemical modifications and applications in various fields.

Properties

IUPAC Name

tert-butyl 3-acetyl-3-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)11(5)6-12(7-11)9(14)15-10(2,3)4/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAMLYJXPMVOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.